Methyl 6-bromo-3-ethoxy-2-methylbenzoate
Description
Methyl 6-bromo-3-ethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, an ethoxy group at the 3-position, and a methyl ester at the 2-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis and medicinal chemistry, where its substituent arrangement influences reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 6-bromo-3-ethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-4-15-9-6-5-8(12)10(7(9)2)11(13)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
MANFERMUFLRBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 6-bromo-3-ethoxy-2-methylbenzoate and related compounds:
Key Observations :
- Bromine Placement : Bromine at the 6-position (target compound) vs. 2- or 3-position (analogs) alters electronic effects on the aromatic ring, influencing regioselectivity in further derivatization .
- Functional Group Diversity: Amino groups in analogs enhance hydrogen-bonding capacity, whereas ethoxy/methyl groups in the target compound prioritize lipophilicity, impacting solubility in organic solvents .
Physicochemical Properties
- Solubility: Higher lipophilicity (logP ~2.8 estimated) compared to amino-substituted analogs (logP ~1.5–2.0) due to the ethoxy and methyl groups.
- Thermal Stability : Ethoxy groups generally confer higher thermal stability than methoxy groups, as seen in related benzoates .
Research and Industrial Relevance
- Pharmaceutical Intermediates: Amino-substituted analogs are prioritized in drug discovery for their reactivity, while the target compound’s ethoxy group may be advantageous in prodrug design requiring controlled release .
- Agrochemicals: Bromine positioning in analogs like methyl 6-amino-3-bromo-2-methoxybenzoate is critical for herbicidal activity, suggesting that the target compound’s substituents could be optimized for similar applications .
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